![molecular formula C13H13NO2S B13796846 4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol CAS No. 79599-96-5](/img/structure/B13796846.png)
4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
SKF 89626 undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thieno[2,3-c]pyridine core.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SKF 89626 is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying the reactivity of thieno[2,3-c]pyridine derivatives.
Biology: It is used to investigate dopaminergic signaling pathways and their role in various biological processes.
Medicine: SKF 89626 is employed in preclinical studies to understand its potential therapeutic effects on nervous system diseases.
Industry: The compound is used in the development of new drugs targeting dopamine receptors
Mechanism of Action
SKF 89626 exerts its effects by acting as a full agonist at dopamine D1 receptors. It stimulates adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This modulation of dopaminergic-mediated cell responses is crucial for its pharmacological effects. The molecular targets and pathways involved include the dopamine D1 receptor and downstream signaling cascades .
Comparison with Similar Compounds
SKF 89626 is unique in its high affinity and selectivity for dopamine D1 receptors. Similar compounds include:
SKF 38393: A partial agonist at dopamine D1 receptors.
SKF 81297: Another full agonist at dopamine D1 receptors.
Quinpirole: A dopamine D2 receptor agonist.
Pergolide: A dopamine D2 receptor agonist with weak D1 agonism
SKF 89626 stands out due to its specific action on dopamine D1 receptors, making it a valuable tool in dopaminergic research.
Properties
CAS No. |
79599-96-5 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H13NO2S/c15-11-2-1-8(5-12(11)16)10-6-14-7-13-9(10)3-4-17-13/h1-5,10,14-16H,6-7H2 |
InChI Key |
QDKUSZZMIFQVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)SC=C2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


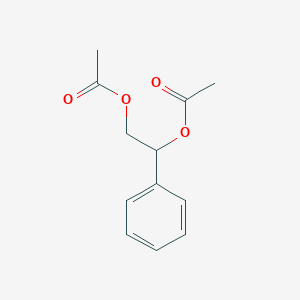
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
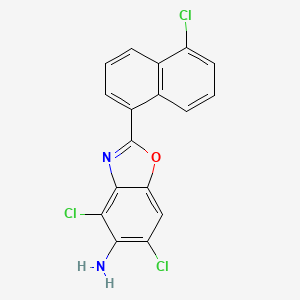
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
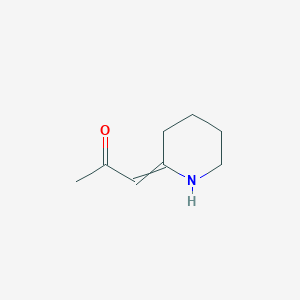
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
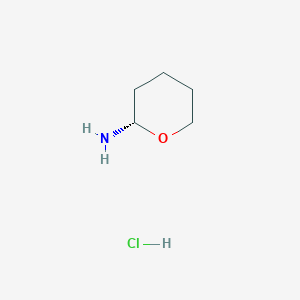
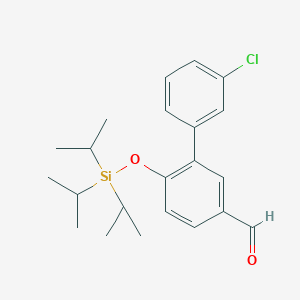
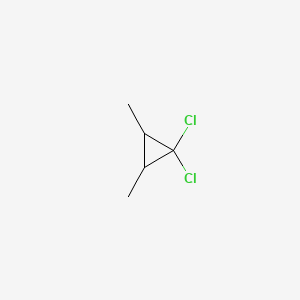

![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
